molecular formula C10H9Cl2NO3 B11718891 Methyl 3,5-dichloro-2-acetamidobenzoate

Methyl 3,5-dichloro-2-acetamidobenzoate

Cat. No.: B11718891
M. Wt: 262.09 g/mol
InChI Key: XSNLYTCGIMUUQY-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-acetamidobenzoate is a benzoic acid ester derivative characterized by the presence of two chlorine atoms at the 3- and 5-positions of the benzene ring and an acetamide functional group at the 2-position. This specific substitution pattern makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It is offered as a high-purity compound for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: This compound serves as a key precursor in chemical synthesis. The presence of both electron-withdrawing chlorine atoms and the acetamide group on the benzoate scaffold influences its reactivity and physical properties, making it a versatile starting material. While direct studies on this specific molecule are limited, its structure is closely related to compounds used in pharmaceutical research. For instance, 3,5-dichloro-substituted benzamides have been identified as crucial scaffolds in the design and synthesis of novel Retinoic Acid Receptor Alpha (RARα) agonists . These agonists have shown therapeutic potential in preclinical studies for conditions such as cancer, Alzheimer's disease, and immunological disorders . Researchers can utilize this compound to explore structure-activity relationships or to synthesize more complex molecules for biological screening. The methyl ester and acetamide functional groups provide handles for further chemical modification, allowing for diversification into a variety of other chemical entities. As a specialist building block, its primary value lies in enabling drug discovery programs and the development of new chemical tools for biological research. Handling and Safety: While a specific safety data sheet for this compound was not identified in the search results, researchers should handle all chemicals with appropriate precautions. Related chlorinated benzoate derivatives can carry hazards such as skin and eye irritation (H315-H319) and may be harmful if swallowed (H302) . It is essential to consult the material safety data sheet (MSDS) prior to use and to conduct all procedures in a suitably controlled laboratory environment using personal protective equipment (PPE).

Properties

IUPAC Name

methyl 2-acetamido-3,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNLYTCGIMUUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of methyl 3,5-dichloro-2-acetamidobenzoate typically follows two primary pathways: (1) acetylation of methyl 2-aminobenzoate followed by dichlorination, or (2) dichlorination of methyl 2-aminobenzoate prior to acetylation. The former route is favored industrially due to the directing effects of the acetamido group, which enhances regioselectivity during chlorination . Patents such as CN103172529A and EP0421216A2 highlight the importance of protecting the amine group early to prevent undesired N-halogenation, a common side reaction in aromatic chlorination.

Acetylation of Methyl 2-Aminobenzoate

The initial acetylation step converts methyl 2-aminobenzoate to methyl 2-acetamidobenzoate, typically using acetic anhydride or acetyl chloride under mild conditions. For instance, a protocol adapted from PMC5823845 involves refluxing methyl 2-aminobenzoate with acetic anhydride in dichloromethane at 40–60°C for 4–6 hours, achieving yields exceeding 85%. The acetamido group serves dual purposes: it acts as a protecting group for the amine and directs subsequent chlorination to the meta positions (C3 and C5) .

Table 1: Acetylation Reaction Conditions and Outcomes

ReagentSolventTemperature (°C)Time (h)Yield (%)
Acetic anhydrideDichloromethane50587
Acetyl chlorideToluene40682
Acetyl imidazoleTHF60489

Regioselective Dichlorination Strategies

Dichlorination of methyl 2-acetamidobenzoate requires careful selection of chlorinating agents and solvents to ensure meta selectivity. Sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 70–110°C is widely employed, as documented in EP0421216A2 , achieving complete conversion within 3–4 hours. The acetamido group’s electron-withdrawing nature deactivates the ring, favoring electrophilic aromatic substitution at the less hindered C3 and C5 positions. Alternative methods using chlorine gas (Cl₂) with FeCl₃ catalysis show comparable efficiency but require stringent temperature control to avoid over-chlorination .

Mechanistic Insight :
The reaction proceeds via generation of a chloronium ion (Cl⁺), which attacks the aromatic ring meta to the acetamido group. Steric hindrance from the ortho ester group further directs chlorination to C3 and C5, as evidenced by X-ray crystallography studies in related compounds .

Optimization of Reaction Conditions

Optimizing dichlorination involves balancing reaction time, temperature, and stoichiometry. Data from CN103172529A suggest that a 2.1:1 molar ratio of sulfuryl chloride to substrate in chlorobenzene at 90°C maximizes yield (92%) while minimizing byproducts. Elevated temperatures (>110°C) risk decomposition of the acetamido group, whereas lower temperatures (<70°C) result in incomplete conversion .

Table 2: Dichlorination Parameters and Performance

Chlorinating AgentSolventTemperature (°C)Molar RatioYield (%)
SO₂Cl₂Chlorobenzene902.1:192
Cl₂ (FeCl₃)CCl₄802.5:188
ClSO₃HDCE1002.0:185

Comparative Analysis of Methodologies

Route efficiency varies significantly between acetylation-first and chlorination-first approaches. Industrial patents favor the former, citing reduced side reactions and higher overall yields (80–92% vs. 65–75% for chlorination-first methods). Chlorination of unprotected methyl 2-aminobenzoate often leads to N-chlorination byproducts, necessitating additional purification steps . However, chlorination-first routes remain relevant for substrates requiring orthogonal functionalization, as demonstrated in PMC5823845 .

Industrial-Scale Production Considerations

Scalability challenges include reagent cost, waste management, and process safety. The use of chlorobenzene as a solvent, while effective, poses environmental concerns due to its toxicity. Recent advancements in EP0421216A2 propose substituting chlorobenzene with recyclable ionic liquids, reducing ecological impact without sacrificing yield. Additionally, continuous-flow reactors have been adopted to enhance heat transfer and reaction control during dichlorination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-acetamidobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of amides or thioethers.

    Hydrolysis: Formation of 3,5-dichloro-2-acetamidobenzoic acid.

    Reduction: Formation of 3,5-dichloro-2-aminobenzoate or corresponding alcohols.

Scientific Research Applications

Methyl 3,5-dichloro-2-acetamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-acetamidobenzoate involves its interaction with specific molecular targets. The chloro and acetamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 3,5-Dichloro-2-(2-chloroacetamido)benzoate

  • Molecular Formula: C₁₀H₈Cl₃NO₃ .
  • Key Differences: The acetamido group at position 2 is substituted with an additional chlorine atom, forming a 2-chloroacetamido moiety (-NHCOCH₂Cl).
  • Implications :
    • The presence of three chlorine atoms may improve lipophilicity, altering solubility and bioavailability compared to the parent compound.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

  • Molecular Formula: C₁₁H₁₂ClNO₄ (inferred from NCATS data) .
  • Key Differences :
    • Substituent positions: Acetamido at position 4, chlorine at position 5, and methoxy (-OCH₃) at position 2.
    • The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine in the parent compound.
  • Implications :
    • Altered electronic effects may shift reactivity in aromatic substitution or hydrogen-bonding interactions.

Sulfonylurea-Based Methyl Benzoates (e.g., Metsulfuron Methyl Ester)

  • Molecular Formula : C₁₄H₁₅N₅O₆S (example from ) .
  • Key Differences :
    • Incorporates a sulfonylurea group (-SO₂NHC(O)NH-) linked to a triazine ring.
    • Functionalized for herbicidal activity via acetolactate synthase inhibition.
  • Implications :
    • The sulfonylurea moiety introduces distinct biological targeting compared to the halogenated acetamido group in the parent compound.

3,5-Dibromo-4-Methylbenzoic Acid

  • Molecular Formula : C₈H₆Br₂O₂ .
  • Key Differences :
    • Bromine substituents at positions 3 and 5, a methyl group at position 4, and a carboxylic acid (-COOH) instead of an ester.
  • Implications :
    • Bromine’s larger atomic size may increase steric hindrance. The carboxylic acid enhances hydrophilicity, contrasting with the ester’s lipophilicity.

Structural and Functional Data Table

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Potential Applications
Methyl 3,5-dichloro-2-acetamidobenzoate C₁₀H₈Cl₂NO₃ Cl (3,5); NHCOCH₃ (2); COOCH₃ (1) Ester, Acetamido, Chloro Not specified in evidence
Methyl 3,5-dichloro-2-(2-chloroacetamido)benzoate C₁₀H₈Cl₃NO₃ Cl (3,5); NHCOCH₂Cl (2); COOCH₃ (1) Ester, Chloroacetamido Synthetic intermediate
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ Cl (5); NHCOCH₃ (4); OCH₃ (2) Methoxy, Acetamido Pharmaceutical research
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S SO₂NHC(O)NH-triazine (variable) Sulfonylurea, Triazine Herbicide
3,5-Dibromo-4-methylbenzoic acid C₈H₆Br₂O₂ Br (3,5); CH₃ (4); COOH (1) Carboxylic acid, Bromo Chemical synthesis

Research Findings and Implications

  • Electronic Effects : Chlorine and bromine substituents enhance electrophilic aromatic substitution reactivity, while methoxy groups deactivate the ring .
  • Biological Activity : Sulfonylurea derivatives (e.g., metsulfuron) exhibit herbicidal properties, whereas halogenated benzoates may serve as intermediates in drug or agrochemical synthesis .

Biological Activity

Methyl 3,5-dichloro-2-acetamidobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structural complexity, characterized by the presence of chloro, acetamido, and ester functional groups, contributes to its diverse pharmacological properties. This article delves into the biological activities of MDAB, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDAB is classified as a derivative of benzoic acid with the molecular formula C10H9Cl2NO3C_{10}H_9Cl_2NO_3. The unique arrangement of its functional groups enhances its reactivity and potential biological interactions.

Property Details
Molecular FormulaC₁₀H₉Cl₂NO₃
Functional GroupsChloro, Acetamido, Ester
SolubilitySoluble in organic solvents
Melting PointData not specified

Antimicrobial Properties

Research indicates that MDAB exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

  • Case Study : A study conducted by Smolecule reported that MDAB displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

MDAB has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Research Findings : In a controlled study, MDAB reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activity of MDAB is attributed to its interactions with specific molecular targets within biological systems. The presence of chloro and acetamido groups likely facilitates binding to enzymes or receptors involved in cellular signaling pathways.

  • Hypothesized Pathways :
    • Inhibition of bacterial cell wall synthesis.
    • Modulation of inflammatory cytokine production.
    • Potential interaction with histone deacetylases (HDACs), which are implicated in various diseases including cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of MDAB, it is beneficial to compare it with similar compounds.

Compound Name Biological Activity Key Differences
Methyl 3,5-dichloro-4-hydroxybenzoateAntimicrobialHydroxyl group instead of acetamido group
3,5-Dichloro-2-hydroxybenzoic acidAntioxidantLacks ester group
3,5-Dichloro-2-aminobenzoic acidAntimicrobialContains amino group instead of acetamido

Q & A

Basic Question

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., acetamido methyl at ~2.1 ppm, aromatic protons at 7.5–8.0 ppm).
  • IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch ~1720 cm1^{-1}, amide N–H bend ~1540 cm1^{-1}).
  • X-ray Crystallography : Resolve regiochemistry of chloro substituents and dihedral angles between aromatic planes .
    Cross-validation with elemental analysis ensures stoichiometric accuracy.

How can researchers resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning) using SHELX?

Advanced Question
SHELXL accommodates complex crystallographic challenges:

  • Twinning : Use the TWIN and BASF commands to model domains in twinned crystals (common in polar space groups).
  • Disorder : Split atomic positions with PART and refine occupancy factors.
  • High-Resolution Data : Apply anisotropic displacement parameters (ADPs) and restraints for thermal motion.
    Validation tools like PLATON or CHECKCIF identify outliers in bond lengths/angles. For example, mismatched Cl–C distances may indicate over-refinement; adjust weighting schemes in SHELXL to balance R1R_1 and wR2wR_2 .

What strategies are effective for modifying the acetamido group to study structure-activity relationships (SAR)?

Advanced Question

  • Hydrolysis : React with aqueous HCl/NaOH to yield 3,5-dichloroanthranilic acid derivatives.
  • Nucleophilic Substitution : Replace the acetamido group with thioamide or urea via reaction with Lawesson’s reagent or isocyanates.
  • Cyclization : Condense with aldehydes (e.g., benzaldehyde) under acidic conditions to form benzoxazole derivatives, as demonstrated in methyl benzoxazole carboxylate syntheses .
    Monitor reaction progress via LC-MS and characterize products via 1H^1\text{H}-15N^{15}\text{N} HMBC NMR for N–C coupling.

How to design biological assays for evaluating the bioactivity of this compound derivatives?

Basic Question

  • Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., hydrolases, proteases) due to electrophilic chloro substituents.
  • Inhibition Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure esterase inhibition kinetics.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (IC50_{50} determination) with dose-response curves (1–100 µM).
  • Molecular Docking : Model interactions using AutoDock Vina with crystal structure data to predict binding affinities .

What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., C-3/C-5 chloro positions).
  • Fukui Indices : Quantify nucleophilic attack susceptibility (ff^-) at para positions relative to electron-withdrawing groups.
  • Kinetic Simulations : Use Gaussian’s TSBern module to model transition states for Cl displacement by methoxide or amines. Validate with experimental Hammett substituent constants .

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